11-(1-AZEPANYL)-2,3-DIHYDRO-1H-CYCLOPENTA[4,5]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE
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Overview
Description
11-(1-AZEPANYL)-2,3-DIHYDRO-1H-CYCLOPENTA[4,5]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE: is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a unique structure that includes an azepane ring, a dihydrocyclopenta ring, and a cyanide group, making it a subject of interest in various scientific research fields.
Scientific Research Applications
11-(1-AZEPANYL)-2,3-DIHYDRO-1H-CYCLOPENTA[4,5]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(1-AZEPANYL)-2,3-DIHYDRO-1H-CYCLOPENTA[4,5]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common approach is the annulation of substituted benzimidazoles with bifunctional synthetic equivalents . The reaction conditions often include heating under reflux in solvents like pyridine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
11-(1-AZEPANYL)-2,3-DIHYDRO-1H-CYCLOPENTA[4,5]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyanide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Mechanism of Action
The mechanism of action of 11-(1-AZEPANYL)-2,3-DIHYDRO-1H-CYCLOPENTA[4,5]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
11-(1-AZEPANYL)-2,3-DIHYDRO-1H-CYCLOPENTA[4,5]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE: can be compared with other benzimidazole derivatives:
Benzimidazole: The parent compound with a simpler structure.
Albendazole: A benzimidazole derivative used as an anthelmintic.
Mebendazole: Another anthelmintic benzimidazole with a different substitution pattern.
The uniqueness of This compound lies in its complex structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
16-(azepan-1-yl)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4/c22-14-17-15-8-7-9-16(15)21(24-12-5-1-2-6-13-24)25-19-11-4-3-10-18(19)23-20(17)25/h3-4,10-11H,1-2,5-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUIOQIDDHSBKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C3CCCC3=C(C4=NC5=CC=CC=C5N24)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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